1-(1-Phenylpyrazol-4-yl)ethanamine;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of “1-(1-Phenylpyrazol-4-yl)ethanamine;hydrochloride” is C11H14ClN3 . The InChI code is 1S/C11H13N3.ClH/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,12H2;1H . It has a molecular weight of 223.70 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is stored at -20°C .Scientific Research Applications
Synthesis and Structural Characterization
1-(1-Phenylpyrazol-4-yl)ethanamine hydrochloride is a compound that can be involved in the synthesis and structural characterization of various novel compounds. For instance, the compound has been used as a precursor in the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, which were screened for antimicrobial and antifungal activity, showcasing the potential for pharmaceutical applications. These compounds were characterized using NMR, elemental analyses, and in some cases, single-crystal X-ray diffraction techniques, highlighting their structural features and potential biological activities (Pejchal, Pejchalová, & Růžičková, 2015).
Antiamoebic and Antimicrobial Activity
Research has explored the antiamoebic activity of chalcones possessing N-substituted ethanamine synthesized through the aldol condensation reaction. These compounds, which include variations of the ethanamine structure, were tested against the HM1: IMSS strain of Entamoeba histolytica. Some of these compounds exhibited better activity than the standard drug metronidazole, suggesting their potential as antiamoebic agents. Additionally, the cytotoxicity of these compounds was evaluated, indicating their safety profile for further development (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).
Mechanism of Action
Target of Action
Similar compounds such as phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . This suggests that 1-(1-Phenylpyrazol-4-yl)ethanamine;hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
The blocking of glutamate-activated chloride channels by similar compounds can disrupt the normal functioning of the nervous system in insects .
Result of Action
The disruption of glutamate-activated chloride channels by similar compounds can lead to paralysis and death in insects .
properties
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-9(12)10-7-13-14(8-10)11-5-3-2-4-6-11;/h2-9H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBNRCJLXRIEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2413900-50-0 |
Source
|
Record name | 1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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